1-(But-2-yn-1-yl)-2-methyl-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(But-2-yn-1-yl)-2-methyl-1H-benzo[d]imidazole is a heterocyclic compound featuring an imidazole ring fused with a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(But-2-yn-1-yl)-2-methyl-1H-benzo[d]imidazole typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles.
Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of advanced catalysts and optimized reaction conditions to facilitate large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-(But-2-yn-1-yl)-2-methyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride (NaBH4) to convert the compound into its reduced form.
Common Reagents and Conditions:
Oxidizing Agents: TBHP, hydrogen peroxide (H2O2)
Reducing Agents: NaBH4, lithium aluminum hydride (LiAlH4)
Bases: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted imidazole derivatives.
Scientific Research Applications
1-(But-2-yn-1-yl)-2-methyl-1H-benzo[d]imidazole has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(But-2-yn-1-yl)-2-methyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with various receptors and enzymes through diverse weak interactions, contributing to its biological activity .
Comparison with Similar Compounds
- 1-(But-2-yn-1-yl)-2-methyl-1H-indole
- 1-(But-2-yn-1-yl)-2-methyl-1H-pyrrole
- 1-(But-2-yn-1-yl)-2-methyl-1H-pyrazole
Uniqueness: 1-(But-2-yn-1-yl)-2-methyl-1H-benzo[d]imidazole is unique due to its fused imidazole-benzene ring structure, which imparts distinct chemical and biological properties. This structural feature allows for a wide range of chemical modifications and interactions, making it a versatile compound in various research and industrial applications .
Properties
Molecular Formula |
C12H12N2 |
---|---|
Molecular Weight |
184.24 g/mol |
IUPAC Name |
1-but-2-ynyl-2-methylbenzimidazole |
InChI |
InChI=1S/C12H12N2/c1-3-4-9-14-10(2)13-11-7-5-6-8-12(11)14/h5-8H,9H2,1-2H3 |
InChI Key |
UIOQTEXDRMOZII-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCN1C(=NC2=CC=CC=C21)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.